cis-2,3-Epoxybutane

Catalog No.
S1537752
CAS No.
1758-33-4
M.F
C4H8O
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2,3-Epoxybutane

CAS Number

1758-33-4

Product Name

cis-2,3-Epoxybutane

IUPAC Name

(2S,3R)-2,3-dimethyloxirane

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+

InChI Key

PQXKWPLDPFFDJP-ZXZARUISSA-N

SMILES

CC1C(O1)C

Canonical SMILES

CC1C(O1)C

Isomeric SMILES

C[C@@H]1[C@@H](O1)C

The exact mass of the compound cis-2,3-Epoxybutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

cis-2,3-Epoxybutane (CAS 1758-33-4), also known as cis-dimethyloxirane, is a volatile, symmetrical meso epoxide characterized by a boiling point of 60–61 °C . As a critical building block in stereospecific organic synthesis and macromolecular chemistry, its value proposition is fundamentally tied to its cis-configuration. Because ring-opening reactions of epoxides typically proceed via an SN2-like mechanism with inversion of configuration, the meso nature of cis-2,3-epoxybutane ensures that anti-addition yields specific diastereomers (such as threo-diols or racemic mixtures of trans-products) that cannot be accessed using the trans-isomer. For industrial and laboratory procurement, selecting this exact isomer is essential when targeting specific stereoregular polyethers, conducting desymmetrization for chiral intermediates, or calibrating atmospheric oxidation models where stereochemistry influences reaction kinetics.

Substituting cis-2,3-epoxybutane with its geometric isomer, trans-2,3-epoxybutane, or the structural isomer 1,2-epoxybutane, fundamentally alters both processability and application-critical performance. Thermally, the cis-isomer boils at 60–61 °C, which is 6–7 °C higher than the trans-isomer (54–55 °C), necessitating different distillation and solvent-stripping protocols to avoid product loss . More critically, substitution fails in polymer and precursor synthesis due to strict stereospecificity. Because ring-opening polymerizations invert the stereocenter, substituting the cis-isomer for the trans-isomer shifts the resulting polyether from an amorphous elastomer to a highly crystalline thermoplastic [1]. Furthermore, in asymmetric synthesis, the meso cis-isomer can undergo enzymatic desymmetrization to yield >99% ee chiral diols with a 100% theoretical yield, whereas the racemic trans-isomer is limited to kinetic resolution workflows with a 50% maximum yield per enantiomer[2].

Polymerization Stereospecificity: Amorphous vs. Crystalline Polyether Yields

The stereochemistry of the epoxide monomer strictly dictates the thermomechanical properties of the resulting polymer. When polymerized using cationic catalysts (e.g., alkylaluminum/H2O systems), the ring-opening of the oxirane ring proceeds with inversion of configuration. Consequently, the polymerization of cis-2,3-epoxybutane yields a largely amorphous polymer characterized by racemic or meso-disyndiotactic sequences. In direct contrast, the polymerization of trans-2,3-epoxybutane under identical conditions yields a highly crystalline polymer with 99% meso-diisotactic sequences[1].

Evidence DimensionPolymer crystallinity and stereosequence
Target Compound Datacis-2,3-epoxybutane yields an amorphous polymer (racemic/meso-disyndiotactic)
Comparator Or Baselinetrans-2,3-epoxybutane yields a highly crystalline polymer (99% meso-diisotactic)
Quantified DifferenceComplete shift in bulk material properties (amorphous vs. crystalline)
ConditionsCationic ring-opening polymerization (e.g., alkylaluminum catalysts)

For materials procurement, the choice between cis and trans isomers is not interchangeable, as it fundamentally determines whether the synthesized polyether will be an amorphous elastomer or a crystalline thermoplastic.

Enzymatic Desymmetrization Efficiency for Chiral Diol Synthesis

In the synthesis of chiral building blocks, the meso structure of cis-2,3-epoxybutane offers a distinct stoichiometric advantage over its racemic trans-counterpart. When subjected to enzymatic hydrolysis using specific epoxide hydrolases (such as Sibe-EH), the meso cis-2,3-epoxybutane undergoes highly efficient desymmetrization, producing the (2R,3R)-diol with an enantiomeric excess (ee) exceeding 99%[1]. Because it is a meso compound, the theoretical yield of the single enantiomer is 100%. Conversely, trans-2,3-epoxybutane exists as a racemic mixture; obtaining a single enantiomer diol via enzymatic hydrolysis relies on kinetic resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% .

Evidence DimensionTheoretical yield of enantiopure diol
Target Compound Datacis-2,3-epoxybutane (meso) allows 100% theoretical yield via desymmetrization (>99% ee)
Comparator Or Baselinetrans-2,3-epoxybutane (racemic) limits yield to 50% via kinetic resolution
Quantified Difference2x higher theoretical maximum yield for the target chiral product
ConditionsEnzymatic hydrolysis using stereoselective epoxide hydrolases (e.g., Sibe-EH)

Procurement of the cis-isomer is essential for maximizing atom economy and yield when synthesizing highly enantiopure (2R,3R)-diols via biocatalytic pathways.

Gas-Phase Hydroxyl Radical Reactivity for Environmental Modeling

For environmental chamber studies and atmospheric lifetime modeling, the specific isomer of the epoxide significantly impacts oxidation kinetics. In gas-phase reactions with hydroxyl (OH) radicals at 298 K, cis-2,3-epoxybutane exhibits a bimolecular rate coefficient of (1.50 ± 0.28) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. Under identical conditions, trans-2,3-epoxybutane reacts approximately 20% faster, with a rate coefficient of (1.81 ± 0.33) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, while the structural isomer 1,2-epoxybutane reacts even faster at (1.98 ± 0.29) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. This difference in reactivity is attributed to the distinct steric profiles and pseudo-ethylenic character of the oxirane rings.

Evidence DimensionOH radical reaction rate coefficient (k) at 298 K
Target Compound Data(1.50 ± 0.28) × 10⁻¹² cm³ molecule⁻¹ s⁻¹
Comparator Or Baselinetrans-2,3-epoxybutane: (1.81 ± 0.33) × 10⁻¹² cm³ molecule⁻¹ s⁻¹
Quantified Difference~20% lower reactivity for the cis-isomer
ConditionsGas-phase relative rate technique at 298 K and 760 Torr

Accurately calibrating atmospheric oxidation models and determining the environmental lifetime of volatile organic compounds requires procuring the exact isomer, as generic substitution introduces a 20% kinetic error.

Thermodynamic Volatility and Distillation Parameters

The geometric configuration of 2,3-epoxybutane induces a measurable difference in thermodynamic stability and intermolecular forces, directly impacting process handling. cis-2,3-Epoxybutane has a boiling point of 60–61 °C , whereas trans-2,3-epoxybutane boils at 54–55 °C . This 6–7 °C differential is sufficient to allow for separation via careful fractional distillation, but it also means that solvent removal protocols under reduced pressure must be specifically tailored to the cis-isomer to prevent inadvertent volatilization and yield loss.

Evidence DimensionBoiling point at standard atmospheric pressure
Target Compound Data60–61 °C
Comparator Or Baselinetrans-2,3-epoxybutane boils at 54–55 °C
Quantified Difference6–7 °C higher boiling point for the cis-isomer
ConditionsStandard atmospheric pressure (1 atm)

Procurement teams and process chemists must account for this volatility difference when designing purification workflows, as applying trans-isomer distillation parameters to the cis-isomer will result in inefficient separation or product loss.

Monomer for Stereoregular Amorphous Polyethers

Directly following from its unique polymerization stereospecificity, cis-2,3-epoxybutane is the required monomer for synthesizing amorphous, racemic, or meso-disyndiotactic polyethers. It is the correct procurement choice for materials scientists engineering specialized elastomeric polyethers where the crystallinity associated with the trans-isomer must be avoided [1].

Precursor for Highly Enantiopure (2R,3R)-Diols via Biocatalysis

Leveraging its meso configuration, cis-2,3-epoxybutane is the optimal starting material for enzymatic desymmetrization using epoxide hydrolases. This application allows synthetic chemists to achieve >99% enantiomeric excess of chiral diols with a 100% theoretical yield, bypassing the 50% yield limitations inherent to the kinetic resolution of racemic trans-epoxides [2].

Reference Standard for Atmospheric Oxidation Kinetics

Due to its distinct gas-phase reactivity profile with hydroxyl radicals—reacting ~20% slower than its trans-counterpart—cis-2,3-epoxybutane is a critical reference standard for environmental chemists. It is used to calibrate atmospheric chamber models, evaluate structure-activity relationships (SARs), and accurately determine the tropospheric lifetimes of oxygenated volatile organic compounds (OVOCs) [3].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

21490-63-1

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Dates

Last modified: 08-15-2023

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